molecular formula C6H7N3O2 B1595872 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 88394-05-2

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B1595872
CAS No.: 88394-05-2
M. Wt: 153.14 g/mol
InChI Key: FYFRUDVATNMIGT-UHFFFAOYSA-N
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Description

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family. It is characterized by its white crystalline powder form and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 2,3-diaminopyridine with an appropriate carboxylic acid derivative, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, such as oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include lipid hydroperoxides and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to undergo lipid peroxide-mediated oxidative rearrangement, leading to the formation of oxazole derivatives . This process involves the nucleophilic attack by lipid hydroperoxides, resulting in the epoxidation and subsequent rearrangement of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
  • 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to its specific structural features and reactivity. Its ability to undergo oxidative rearrangement to form oxazole derivatives sets it apart from other similar compounds . Additionally, its wide range of applications in various fields of research highlights its versatility and importance.

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFRUDVATNMIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303298
Record name 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88394-05-2
Record name 88394-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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